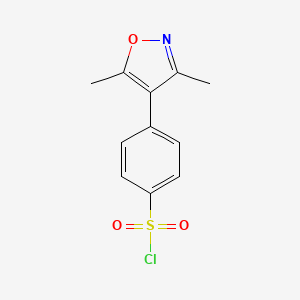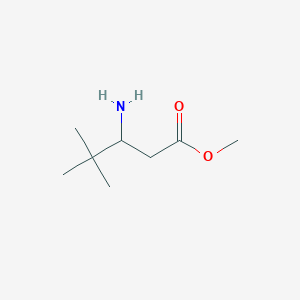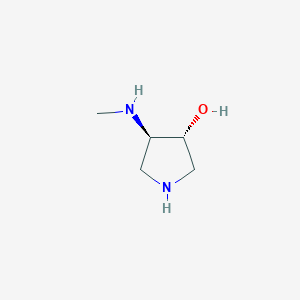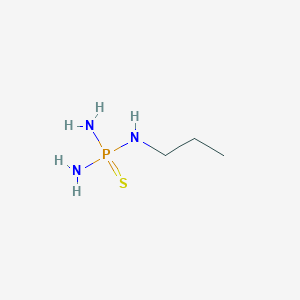![molecular formula C23H24N4 B1465935 2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 851523-25-6](/img/structure/B1465935.png)
2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Descripción general
Descripción
2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole (or 2-B-5-(6-PP)-O-H-P) is a novel pyrrole-based compound synthesized from a combination of 2-benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid and 2-benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxamide. This compound has been studied for its potential applications in various scientific fields such as medicine, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
2-B-5-(6-PP)-O-H-P has been studied for its potential applications in various scientific fields. In medicine, this compound has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of certain types of cancer cells. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of Alzheimer's disease and other neurological disorders. In biochemistry, this compound has been studied for its potential to act as a ligand for certain proteins, which could be useful in the study of protein-protein interactions.
Mecanismo De Acción
The exact mechanism of action of 2-B-5-(6-PP)-O-H-P is not yet fully understood. However, it is believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of certain enzymes involved in cell division.
Biochemical and Physiological Effects
2-B-5-(6-PP)-O-H-P has been shown to have a range of biochemical and physiological effects. In particular, this compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to have antioxidant activity, which could be beneficial in protecting cells from damage caused by oxidative stress. Additionally, this compound has been shown to have anticonvulsant and anxiolytic effects, which could be useful in the treatment of certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-B-5-(6-PP)-O-H-P has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize this compound in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, the exact mechanism of action of this compound is still not fully understood, which can limit the efficacy of experiments involving this compound. Additionally, this compound is not yet approved for human use, so experiments involving this compound must be conducted in accordance with applicable laws and regulations.
Direcciones Futuras
The potential applications of 2-B-5-(6-PP)-O-H-P are still being explored, and there are several possible future directions for research. One potential area of research is to further investigate the compound's anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, further research could be conducted to explore the compound's potential as a therapeutic agent for certain neurological disorders. Additionally, further research could be conducted to explore the compound's potential as a ligand for certain proteins and to investigate its potential to modulate protein-protein interactions. Finally, further research could be conducted to explore the compound's potential as a drug candidate for the treatment of certain diseases.
Propiedades
IUPAC Name |
2-benzyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4/c1-3-7-18(8-4-1)13-26-14-20-16-27(17-21(20)15-26)23-12-11-22(24-25-23)19-9-5-2-6-10-19/h1-12,20-21H,13-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIUQUJQUMJFFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B1465852.png)







![2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1465864.png)

(2,2,2-trifluoroethyl)amine dihydrochloride](/img/structure/B1465869.png)
![Pyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1465870.png)

